Methyl 2-oxo-2-(4-thioformylphenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8O3S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl 2-(4-methanethioylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)9(11)8-4-2-7(6-14)3-5-8/h2-6H,1H3 |
InChI Key |
TYVOMOZSFSNTML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)C=S |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Oxo 2 4 Thioformylphenyl Acetate
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of Methyl 2-oxo-2-(4-thioformylphenyl)acetate reveals several possible disconnections. The most logical disconnections are at the C-C bond between the aromatic ring and the α-keto group, and at the ester linkage.
Disconnection 1 (C(aryl)-C(keto)): This disconnection points towards a Friedel-Crafts type acylation or a coupling reaction involving an organometallic species. This is a common strategy for the synthesis of aryl ketones. mdpi.com The precursors would be a 4-thioformylphenyl derivative and a C2-electrophile such as methyl oxalyl chloride.
Disconnection 2 (Ester linkage): This disconnection suggests the esterification of the corresponding α-keto acid, 2-oxo-2-(4-thioformylphenyl)acetic acid. This approach, however, shifts the synthetic challenge to the preparation of the α-keto acid.
Functional Group Interconversion (FGI): The thioformyl (B1219250) group is a sensitive functionality. Therefore, a retrosynthetic approach involving its late-stage introduction is highly plausible. This would involve synthesizing a precursor molecule, such as methyl 2-(4-formylphenyl)-2-oxoacetate or a protected thiol derivative, and then converting the formyl or protected thiol group into the thioformyl group at a later stage of the synthesis.
Classical Synthetic Approaches and Their Limitations
The Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic rings. sigmaaldrich.com In the context of synthesizing this compound, this would involve the reaction of a thioformyl-substituted benzene (B151609) with methyl chlorooxoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
However, this approach is fraught with challenges. The thioformyl group is sensitive to the strongly acidic conditions of the Friedel-Crafts reaction. Furthermore, the sulfur atom can coordinate with the Lewis acid catalyst, leading to its deactivation and a plethora of side reactions. google.com A more viable strategy would be to use a protected thiol, such as a thioacetate (B1230152) or a silyl-protected thiol, on the benzene ring. The Friedel-Crafts acylation would then be performed, followed by deprotection and conversion to the thioformyl group.
The regioselectivity of the acylation is another critical factor. The thiol group is an ortho, para-director. Therefore, starting with a para-substituted protected thiophenol would direct the acylation to the desired position.
Table 1: Illustrative Conditions for Friedel-Crafts Acylation of a Protected Thiophenol
| Starting Material | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| 4-(Acetylthio)benzene | Methyl chlorooxoacetate | AlCl₃ | Dichloromethane (B109758) | 0 to rt | 45-55 |
| 4-(tert-Butyldimethylsilylthio)benzene | Methyl chlorooxoacetate | AlCl₃ | Carbon disulfide | 0 | 50-60 |
The use of organometallic reagents provides a powerful alternative to Friedel-Crafts acylation for the synthesis of α-keto esters. mdpi.com A general approach involves the reaction of an aryl organometallic species with an appropriate electrophile, such as dimethyl oxalate (B1200264).
For the synthesis of the target molecule, a plausible route would start with 4-bromothiophenol (B107966). The thiol group would first need to be protected, for instance, as a methoxymethyl (MOM) ether or a similar protecting group that is stable to organometallic reagents. The protected 4-bromothiophenol can then be converted into a Grignard reagent or an organolithium species. The subsequent reaction of this organometallic reagent with dimethyl oxalate would yield the desired α-keto ester framework. The final steps would involve the deprotection of the thiol and its conversion to the thioformyl group.
Table 2: Proposed Organometallic Route
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Hypothetical Yield (%) |
| 1 | 4-Bromothiophenol | Chloromethyl methyl ether | Base | THF | >90 |
| 2 | Protected 4-bromothiophenol | Mg or n-BuLi | THF | -78 to rt | 80-90 |
| 3 | Aryl organometallic | Dimethyl oxalate | THF | -78 to rt | 60-70 |
| 4 | Protected keto-ester | Deprotecting agent | Acid/Base | Various | 70-80 |
| 5 | Keto-thiol | Thioformylating agent | Vilsmeier-Haack type reagent | Dichloromethane | 40-50 |
The synthesis of α-keto esters can also be achieved through the oxidation of α-hydroxy esters. organic-chemistry.orgorganic-chemistry.org This pathway would involve the initial synthesis of methyl 2-hydroxy-2-(4-thioformylphenyl)acetate. This precursor could potentially be synthesized by reacting 4-thioformylbenzaldehyde with a cyanide source, followed by hydrolysis of the resulting cyanohydrin and esterification.
The subsequent oxidation of the α-hydroxy ester to the α-keto ester is a critical step. A variety of oxidizing agents can be employed, such as manganese dioxide (MnO₂), Swern oxidation, or Dess-Martin periodinane. The choice of oxidant is crucial to avoid over-oxidation or decomposition of the sensitive thioformyl group.
An alternative oxidation route involves the direct oxidation of an acetophenone (B1666503) precursor. For instance, methyl 4-acetylphenyl sulfide (B99878) could be oxidized to the corresponding α-keto ester using reagents like selenium dioxide (SeO₂). The sulfide would then need to be converted to the thioformyl group in a subsequent step.
Modern Synthetic Strategies
Modern synthetic chemistry offers a range of powerful cross-coupling reactions that could potentially be applied to the synthesis of this compound. The development of catalysts and reaction conditions that are tolerant of sulfur-containing functional groups is an active area of research.
A promising modern approach would involve a late-stage introduction of the α-keto ester moiety onto a pre-functionalized thioformylphenyl ring. For example, a palladium-catalyzed carbonylative cross-coupling reaction of a 4-thioformylphenyl halide with an alcohol and carbon monoxide could be envisioned. However, the stability of the thioformyl group under these conditions would be a significant concern.
The synthesis and reactivity of aromatic S-thioformates have been explored, revealing that they can undergo decarbonylation upon photolysis to generate thiyl radicals. nih.gov This highlights the potential for unique reactivity but also the inherent instability of the thioformyl group, which must be considered in any synthetic design. The direct thioformylation of aromatic rings is not a widely established transformation, often requiring multi-step sequences. Therefore, a successful modern synthesis would likely rely on a carefully orchestrated sequence of protection, coupling, and deprotection/functional group interconversion steps to construct the target molecule efficiently.
Utilization of Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For the synthesis of this compound, a likely precursor would be Methyl 2-oxo-2-(4-formylphenyl)acetate. The conversion of the aldehyde or ketone functionality to a thioaldehyde or thioketone can be efficiently achieved through thionation.
A prominent method for this transformation is the use of Lawesson's reagent under microwave irradiation. organic-chemistry.orgnih.gov This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, often from hours to mere minutes, and frequently higher yields. nih.govtandfonline.com The reactions are often conducted under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste. organic-chemistry.org The process involves the direct interaction of the carbonyl compound with Lawesson's reagent, where the microwave energy efficiently drives the oxygen-sulfur exchange. nih.gov
The general protocol involves mixing the starting ketone with Lawesson's reagent and exposing the mixture to microwave irradiation. organic-chemistry.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) until the starting material is fully consumed. tandfonline.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Thionation of Aromatic Ketones
| Method | Reaction Time | Power/Temperature | Solvent | Yield | Reference |
| Conventional | 0.5 - 2.0 hours | Reflux | Toluene (B28343) | Good to High | tandfonline.com |
| Microwave | 2 minutes | 150 W | Toluene | Improved | tandfonline.com |
| Microwave | Varies | Varies | Solvent-Free | High to Quantitative | organic-chemistry.org |
This table presents generalized data for the thionation of aromatic ketones, which is analogous to the synthesis of the target compound.
Catalytic Methods for Selective Thioformylation
The development of catalytic methods for direct and selective thioformylation is an area of ongoing research. While direct catalytic thioformylation of an aryl glyoxylate (B1226380) is not widely documented, related catalytic processes provide insight into potential strategies. One approach could involve the use of a thioformylating agent in the presence of a catalyst that activates the substrate. For instance, O-Ethyl thioformate is a reagent used for the thioformylation of amines, a process that can be facilitated by copper catalysis for subsequent cyclization reactions. organic-chemistry.org
Another hypothetical catalytic route could be adapted from formylation reactions. For example, decarboxylative formylation of aryl halides using glyoxylic acid is achieved through a synergistic organophotoredox and palladium catalysis system. A similar strategy could potentially be developed for thioformylation by using a suitable sulfur source.
Catalyst screening is a critical step in developing such a process. sigmaaldrich.com High-throughput screening kits can be employed to rapidly evaluate a variety of catalysts and ligands to identify optimal conditions for a desired transformation. sigmaaldrich.com The selectivity of these reactions is highly dependent on the choice of catalyst and reaction conditions. nih.gov
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not established, the principles of MCRs can be applied to design a potential synthetic route.
For example, MCRs are used to synthesize various sulfur-containing heterocycles. A hypothetical MCR could involve the reaction of a derivative of phenylglyoxylic acid, a sulfur source like sodium hydrosulfide (B80085) or Lawesson's reagent, and a third component that facilitates the thioformylation. Catalyst-free, microwave-assisted three-component systems have been shown to be effective for the synthesis of other complex molecules and could be a promising avenue for exploration. thieme-connect.de
Reaction Optimization Parameters
Optimizing reaction conditions is crucial for maximizing the yield, purity, and efficiency of the synthesis of this compound.
Solvent Effects in Reaction Efficacy
The choice of solvent can profoundly impact the reaction rate and outcome. youtube.com In the context of thionation reactions using Lawesson's reagent, while solvent-free conditions are often preferred for their environmental benefits, organic-chemistry.org solvents like toluene or THF are commonly used in conventional heating methods. tandfonline.com The solvent's role is to dissolve the reactants, facilitate their interaction, and stabilize transition states. youtube.com For polar reactions, a change from a nonpolar to a polar solvent can significantly alter the free energies of the ground state and transition state, thereby affecting the reaction rate. nih.gov In microwave-assisted synthesis, the choice of a solvent with a high dielectric constant can lead to more efficient absorption of microwave energy and faster heating.
Table 2: Solvent Polarity and Potential Impact on Thionation
| Solvent | Polarity | Potential Effect |
| None (Solvent-Free) | N/A | Environmentally friendly, often high-yielding under microwave conditions. organic-chemistry.org |
| Toluene | Nonpolar | Commonly used in conventional heating for thionation. tandfonline.com |
| Dichloromethane | Polar Aprotic | Can be effective for dissolving reactants and intermediates. |
| Tetrahydrofuran (THF) | Polar Aprotic | Used in conventional heating methods for thionation. tandfonline.com |
Temperature and Pressure Influence on Yield and Selectivity
Temperature is a critical parameter in chemical synthesis. In conventional heating methods for thionation, higher temperatures and prolonged reaction times are often necessary. nih.gov However, this can sometimes lead to the formation of byproducts.
Microwave-assisted synthesis allows for rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time and often an increase in yield. nih.gov The temperature in a microwave reactor can be precisely controlled, which is crucial for reactions where selectivity is a concern. While standard microwave synthesis is typically conducted at atmospheric pressure in open vessels, sealed-vessel microwave reactors can be used to reach temperatures above the solvent's boiling point, which can further accelerate the reaction. However, higher temperatures might also affect the thermal stability of the product. nih.gov
Catalyst Screening and Ligand Design for Enhanced Performance
For the development of catalytic thioformylation methods, the selection of an appropriate catalyst and ligand is paramount. Catalyst screening allows for the rapid identification of active and selective catalysts from a library of candidates. sigmaaldrich.comresearchgate.net
Ligand design plays a crucial role in tuning the steric and electronic properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. For instance, in enzymatic C-H amidation, directed evolution has been used to fine-tune the site selectivity of the enzyme catalyst. thieme.de In organometallic catalysis, the choice of phosphine (B1218219) ligands, for example, can dramatically affect the outcome of cross-coupling reactions. A systematic approach to ligand modification can lead to the discovery of highly efficient catalysts for the desired thioformylation reaction.
Stoichiometric Considerations and Reagent Ratios
A likely synthetic route to a precursor of the target molecule, such as methyl 2-oxo-2-(4-(methylthio)phenyl)acetate, is the Friedel-Crafts acylation of thioanisole (B89551) with methyl oxalyl chloride. In this electrophilic aromatic substitution reaction, the stoichiometry between the reactants and the Lewis acid catalyst is critical for maximizing yield and minimizing side reactions.
The reaction typically requires a stoichiometric amount of the Lewis acid catalyst, commonly aluminum chloride (AlCl₃), because both the acylating agent and the resulting ketone product form complexes with it. pitt.edu Therefore, a molar ratio of at least 1:1 for thioanisole to aluminum chloride is generally employed. Often, a slight excess of the Lewis acid (e.g., 1.05 to 1.2 equivalents) is used to drive the reaction to completion.
The acylating agent, methyl oxalyl chloride, is the electrophile precursor. It is typically used in a near-equimolar ratio to the aromatic substrate, thioanisole. A slight excess of the more volatile or less expensive reagent might be used, but precise control is necessary to prevent polysubstitution or other side reactions. The reaction is usually conducted in an inert solvent, such as dichloromethane (CH₂Cl₂), to ensure proper mixing and temperature control.
A subsequent, less common, transformation would be required to convert the methylthio (-SMe) group of the precursor to the target thioformyl (-CHS) group. The specific reagents and their stoichiometry for this step are not well-documented in standard literature and would represent a novel synthetic challenge.
The following table outlines the typical stoichiometric considerations for the initial Friedel-Crafts acylation step.
| Reagent/Component | Role | Typical Stoichiometric Ratio (molar) |
| Thioanisole | Aromatic Substrate | 1.0 |
| Methyl Oxalyl Chloride | Acylating Agent | 1.0 - 1.1 |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 1.05 - 1.2 |
| Dichloromethane | Solvent | N/A (Used in sufficient quantity for dissolution) |
Purification and Isolation Techniques
The purification of this compound from the reaction mixture is essential to remove unreacted starting materials, catalyst residues, and any byproducts. A multi-step purification process involving chromatographic methods and crystallization is typically employed.
Flash column chromatography is a primary technique for the purification of aryl ketoesters from crude reaction mixtures. unifr.ch This method allows for the separation of compounds based on their polarity. For a compound like this compound, a silica (B1680970) gel stationary phase is commonly used. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve good separation. For similar aromatic ketoesters, an eluent system of ethyl acetate/hexane in a 1:9 ratio has been reported to be effective. unifr.ch
High-Performance Liquid Chromatography (HPLC) can be used for further purification to achieve very high purity levels, or for analytical purposes to assess the purity of the final product. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common configuration for the analysis of such organic molecules.
The table below summarizes the typical chromatographic methods that could be applied.
| Chromatographic Method | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |
| Flash Chromatography | Silica Gel | Ethyl Acetate / Hexane (e.g., 1:9 v/v) | Primary purification of crude product |
| Analytical HPLC | C18 | Acetonitrile / Water | Purity assessment |
| Preparative HPLC | C18 | Acetonitrile / Water | High-purity isolation |
Crystallization is a powerful technique for the final purification of solid organic compounds. The choice of solvent is crucial for successful crystallization. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even in the hot solvent.
For aryl ketoesters, common solvent systems for recrystallization include mixtures of a polar and a non-polar solvent. For instance, a mixture of n-hexane and ethyl acetate or n-hexane and acetone (B3395972) can be effective. rochester.edu The process involves dissolving the crude or semi-purified solid in a minimum amount of the hot solvent mixture and then allowing it to cool slowly. The slow cooling promotes the formation of well-defined crystals, excluding impurities from the crystal lattice. If the compound "oils out" instead of crystallizing, adjusting the solvent system or the cooling rate may be necessary. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The selection of a suitable crystallization solvent is often empirical, and several solvents or solvent mixtures may need to be screened.
| Solvent/Solvent System | Rationale |
| n-Hexane / Ethyl Acetate | A common mixture for compounds of intermediate polarity. |
| n-Hexane / Acetone | Another effective mixture for recrystallizing polar compounds. rochester.edu |
| Ethanol | A good general-purpose solvent for crystallization. rochester.edu |
| Toluene | Can be effective for aromatic compounds. |
Mechanistic Investigations of Synthetic Transformations
Kinetic Studies of Key Synthetic Steps
Kinetic studies would be essential to optimize the reaction and understand the rate-determining steps. For the proposed thio-Vilsmeier-Haack pathway, the key step to investigate would be the electrophilic attack on the aromatic ring.
Kinetic experiments would likely involve:
Monitoring Reactant Concentration: Using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to measure the disappearance of the methyl 2-oxo-2-phenylacetate precursor over time.
Varying Conditions: The reaction would be run at different temperatures and concentrations of the thio-Vilsmeier reagent to determine the reaction order and activation energy.
The rate of substitution in Vilsmeier-Haack reactions is highly dependent on the nature of the amide and the electronic properties of the aromatic substrate. rsc.org Given that the methyl 2-oxoacetate group is electron-withdrawing, the reaction is expected to be significantly slower than for electron-rich arenes like anilines or phenols. chemistrysteps.com
Table 1: Hypothetical Kinetic Data for Thioformylation
| Entry | Substrate Concentration (M) | Reagent Concentration (M) | Temperature (°C) | Initial Rate (M/s) |
| 1 | 0.1 | 0.2 | 80 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.2 | 80 | 3.1 x 10⁻⁵ |
| 3 | 0.1 | 0.4 | 80 | 2.9 x 10⁻⁵ |
| 4 | 0.1 | 0.2 | 100 | 6.2 x 10⁻⁵ |
This table contains hypothetical data for illustrative purposes.
The data would likely show that the reaction is first order with respect to both the aromatic substrate and the thio-Vilsmeier reagent, which is typical for this type of electrophilic substitution. The significant increase in rate with temperature would point to a substantial activation barrier, consistent with the deactivating nature of the substituent. rsc.org
Role of Catalysts and Reagents in Directed Synthesis
The choice of reagents and catalysts is critical for directing the synthesis towards the desired product.
Thioformylating Agent: In the thio-Vilsmeier-Haack approach, the combination of a thioamide (e.g., N,N-dimethylthioformamide) and an activating agent (e.g., POCl₃, oxalyl chloride, or phosgene) forms the active electrophile. The nature of this activating agent can influence reactivity and side reactions.
Catalytic Vilsmeier-Haack Reaction: While the classic reaction is stoichiometric, catalytic versions have been developed. nih.gov These often involve a P(III)/P(V)=O cycle, which can regenerate the active species, reducing the need for stoichiometric amounts of harsh reagents like POCl₃. nih.gov
Transition Metal Catalysis: If a cross-coupling strategy is employed, a transition metal catalyst, such as one based on palladium or nickel, would be paramount. nih.govorganic-chemistry.org The choice of ligands on the metal center would be crucial for preventing catalyst poisoning by the sulfur-containing compounds and for facilitating the desired bond formation. For instance, specific phosphine (B1218219) ligands are known to be effective in C-S coupling reactions. nih.gov
Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate, though some studies show this effect can be small. rsc.org
Analysis of Side Reactions and By-product Formation
Several side reactions could compete with the formation of Methyl 2-oxo-2-(4-thioformylphenyl)acetate.
Over-reaction or Polymerization: The thioformyl (B1219250) group is reactive and can be unstable, potentially leading to polymerization or decomposition under the harsh conditions (e.g., high temperature, strong acid) of a Vilsmeier-Haack reaction.
Hydrolysis to Aldehyde: Incomplete thionation of the activating agent or the presence of water could lead to the formation of the corresponding aldehyde, Methyl 2-oxo-2-(4-formylphenyl)acetate, as a significant by-product.
Formation of Thioamides: In some syntheses involving thioamides, the formation of amide by-products can be observed. mdpi.com
Decarbonylation/Dethioformylation: The α-keto-ester moiety could potentially undergo decarbonylation under harsh thermal conditions. Similarly, the thioformyl group could be lost.
Reaction at other positions: While the para-position is sterically favored, a small amount of ortho-substitution on the phenyl ring might occur, leading to isomeric by-products.
The identification of these by-products, likely through GC-MS or LC-MS analysis, would be crucial for understanding the reaction mechanism and optimizing conditions to minimize their formation. researchgate.net
Computational Verification of Proposed Mechanisms
Density Functional Theory (DFT) calculations would be a powerful tool to verify the proposed reaction pathways and understand the stability of intermediates and transition states. researchgate.net
Reaction Pathway Modeling: Computational chemists could model the entire reaction coordinate for the thio-Vilsmeier-Haack reaction. This would involve calculating the energies of the reactants, the thio-Vilsmeier reagent, the sigma-complex intermediate, the transition states connecting them, and the final product. researchgate.net
Stability of Intermediates: The calculations would provide insight into the relative energies of the ortho, meta, and para sigma complexes, confirming the regioselectivity of the reaction. The stability of the thioformyl group itself could also be studied computationally. researchgate.netmdpi.com
Kinetic Parameter Calculation: Transition state theory can be used with the computed energies to estimate activation barriers and reaction rate constants, which can then be compared with experimental kinetic data.
Vibrational Frequency Analysis: Calculated vibrational frequencies for the proposed intermediates and the final product can be compared with experimental IR and Raman spectra to confirm their structures. mdpi.com
Table 2: Hypothetical Computed Energies for Reaction Intermediates
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP | 6-311+G(d,p) | 0.0 |
| Thio-Vilsmeier Reagent | B3LYP | 6-311+G(d,p) | +15.2 |
| Transition State 1 (para attack) | B3LYP | 6-311+G(d,p) | +35.8 |
| Sigma Complex (para) | B3LYP | 6-311+G(d,p) | +25.1 |
| Product + By-products | B3LYP | 6-311+G(d,p) | -10.4 |
This table contains hypothetical data for illustrative purposes.
Such computational results would be invaluable for corroborating the proposed mechanism, explaining observed regioselectivity, and guiding future synthetic efforts. researchgate.netmdpi.com
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. researchgate.net DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a molecule like Methyl 2-oxo-2-(4-thioformylphenyl)acetate, DFT, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to find its lowest energy conformation. chalcogen.ro
The geometry optimization process yields crucial information about the bond lengths and bond angles within the molecule. In this compound, we can anticipate specific values for its key structural parameters based on analogous compounds. For instance, the bond lengths within the phenyl ring are expected to be in the typical aromatic range. The C=O bonds of the keto and ester groups will exhibit lengths characteristic of double bonds, while the C-O and C-C single bonds will have their expected values. The thioformyl (B1219250) group (C-H=S) is of particular interest. Based on studies of thioaldehydes, the C=S bond is significantly longer than a C=O bond.
Table 1: Predicted Bond Lengths and Bond Angles for this compound (Based on Analogous Compounds)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C=O (keto) | ~1.21 Å | |
| C=O (ester) | ~1.22 Å | |
| C-O (ester) | ~1.34 Å | |
| O-CH3 (ester) | ~1.44 Å | |
| C-C (phenyl-keto) | ~1.49 Å | |
| C-C (phenyl-thioformyl) | ~1.48 Å | |
| C=S (thioformyl) | ~1.64 Å | |
| C-H (thioformyl) | ~1.10 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C=O (keto) | ~120° | |
| O=C-C | ~120° | |
| C-O-C (ester) | ~115° | |
| C-C=S (thioformyl) | ~124° |
Note: These values are estimations based on computational data for structurally related molecules such as methyl glyoxylate (B1226380) and thiobenzaldehyde.
Vibrational Frequency Analysis and Spectroscopic Prediction
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum but also predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, and twisting of chemical bonds.
Key predicted vibrational frequencies for this compound would include:
C=O stretching vibrations for the ketone and ester groups, expected to appear in the region of 1680-1750 cm⁻¹.
C=S stretching vibration of the thioformyl group, which is significantly weaker and at a lower frequency than the C=O stretch, typically in the 1000-1250 cm⁻¹ range.
Aromatic C-C stretching vibrations within the phenyl ring, appearing in the 1400-1600 cm⁻¹ region.
C-H stretching vibrations for the aromatic and methyl groups, typically found between 2900 and 3100 cm⁻¹.
Table 2: Predicted ajor Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| C=O Stretch | Ketone | 1680 - 1710 |
| C=O Stretch | Ester | 1720 - 1750 |
| C=S Stretch | Thioformyl | 1000 - 1250 |
| C-C Stretch | Aromatic Ring | 1400 - 1600 |
| C-O Stretch | Ester | 1200 - 1300 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Methyl | 2900 - 3000 |
Note: These are general ranges and the exact frequencies would be determined by DFT calculations.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide a wealth of information about how electrons are distributed within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is likely to be localized on the electron-rich thioformyl group and the phenyl ring, while the LUMO is expected to be centered on the electron-withdrawing oxo-acetate group. The precise energy values and the HOMO-LUMO gap would be key outputs of a DFT calculation.
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution in a molecule. lgcstandards.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red colors typically denote electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack.
In the MESP map of this compound, we would expect to see negative potential (red) around the oxygen atoms of the oxo-acetate group and the sulfur atom of the thioformyl group, indicating these are sites for potential electrophilic interaction. Conversely, the hydrogen atoms and regions around the carbonyl carbons would likely show positive potential (blue), highlighting them as potential sites for nucleophilic interaction.
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Chemical Reactivity and Functional Group Interconversions
Reactivity of the α-Keto Group
The ketone carbonyl, positioned adjacent to the ester, is highly electrophilic and serves as the primary site for nucleophilic attack and condensation reactions.
Nucleophilic addition to the α-keto group is a fundamental transformation for this class of compounds. The carbonyl carbon is electrophilic and readily reacts with various nucleophiles, causing the carbon to rehybridize from sp² to sp³ and forming a tetrahedral alkoxide intermediate that is subsequently protonated. libretexts.org
Reduction: The α-keto group can be reduced to a secondary alcohol, yielding Methyl 2-hydroxy-2-(4-thioformylphenyl)acetate. This transformation can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion to the electrophilic ketone carbonyl. youtube.com The choice of reagent can be critical for selectivity, especially in molecules with multiple reducible functional groups. For instance, NaBH₄ is a milder reducing agent than LiAlH₄.
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the α-keto group results in the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com The Grignard reagent acts as a potent carbon-based nucleophile, attacking the ketone's carbonyl carbon. masterorganicchemistry.com This reaction is a powerful method for creating new carbon-carbon bonds. However, a key consideration in molecules containing both a ketone and an ester, like Methyl 2-oxo-2-(4-thioformylphenyl)acetate, is chemoselectivity. Ketones are generally more reactive towards Grignard reagents than esters. chemistrysteps.comyoutube.com This allows for the selective addition to the keto group if the reaction is carefully controlled, typically by using one equivalent of the Grignard reagent at low temperatures. youtube.com The reaction with two or more equivalents would lead to reaction at both the keto and ester sites. masterorganicchemistry.comchemistrysteps.com
| Reaction Type | Reagent | Product Class | Key Transformation |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | α-Hydroxy Ester | C=O → CH(OH) |
| Grignard Reaction | Alkyl/Aryl Magnesium Halide (R-MgX) | Tertiary Alcohol | C=O → C(OH)R |
The α-keto group can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom double bonds. These reactions typically involve the initial nucleophilic addition to the carbonyl, followed by a dehydration step. Examples include the Wittig reaction, where a phosphorus ylide converts the ketone to an alkene, and condensation with amine derivatives to form imines or related products.
Reactivity of the Methyl Ester Group
The methyl ester group undergoes nucleophilic acyl substitution, where a nucleophile replaces the methoxy (B1213986) group (-OCH₃). This pathway is fundamental to converting the ester into other carboxylic acid derivatives.
Ester hydrolysis is the conversion of an ester to its corresponding carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base (saponification).
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by acidification, efficiently converts the methyl ester to the corresponding carboxylic acid, 2-oxo-2-(4-thioformylphenyl)acetic acid. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate which then expels the methoxide (B1231860) ion. A subsequent acid workup protonates the resulting carboxylate salt. chemspider.com This method is often high-yielding; for example, the hydrolysis of a similar benzoyl-benzoate ester using NaOH in aqueous methanol (B129727) gave a 95% yield of the corresponding acid. chemspider.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the carboxylic acid. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.
Studies on α-ketoesters have shown they can be susceptible to spontaneous hydrolysis in aqueous environments, a process that is faster than for simple alkyl esters due to the electron-withdrawing effect of the adjacent ketone group which increases the electrophilicity of the ester carbonyl. nih.gov
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For this compound, this involves reacting it with a different alcohol (R'-OH) to form a new ester and methanol. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Metal catalysts, including those based on tin, titanium, or zirconium, are also effective, particularly under anhydrous conditions to prevent side reactions. google.com While β-keto esters can be selectively transesterified under certain conditions, α-keto esters like the subject compound typically require more general acid or metal catalysis. rsc.org
| Reaction Type | Typical Reagents/Catalysts | Product |
|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 2-oxo-2-(4-thioformylphenyl)acetic acid |
| Transesterification | R'-OH, Acid or Base Catalyst (e.g., H₂SO₄, NaOR') | Alkyl 2-oxo-2-(4-thioformylphenyl)acetate |
| Amidation | Ammonia (NH₃) or Primary/Secondary Amine (R'NH₂ / R'₂NH) | 2-oxo-2-(4-thioformylphenyl)acetamide |
The methyl ester can be converted into a variety of other carboxylic acid derivatives, most notably amides. This transformation, known as aminolysis, involves the reaction of the ester with ammonia, a primary amine, or a secondary amine. masterorganicchemistry.com The reaction typically requires heating, as amines are less nucleophilic than hydroxide ions and alkoxides are poorer leaving groups than halides. mdpi.commasterorganicchemistry.com The process involves nucleophilic addition of the amine to the ester carbonyl, followed by elimination of methanol to form the corresponding amide, 2-oxo-2-(4-thioformylphenyl)acetamide. masterorganicchemistry.com The use of coupling agents or conversion to a more reactive acyl halide can facilitate this transformation under milder conditions. masterorganicchemistry.comnih.gov
Reactivity of the Thioformyl (B1219250) Group
The thioformyl group (–CHS) is a reactive functional group capable of undergoing a variety of transformations, including oxidation, reduction, and nucleophilic attack.
Oxidation Reactions to other Sulfur-Containing Functional Groups
The thioformyl group of this compound can be oxidized to various other sulfur-containing functional groups. The product obtained depends on the nature of the oxidizing agent and the reaction conditions.
| Oxidizing Agent | Resulting Functional Group |
| Hydrogen peroxide (H₂O₂) | Sulfonic acid (–SO₃H) |
| Peroxy acids (e.g., m-CPBA) | Sulfine (–CH=S=O) |
| Ozone (O₃) | Sulfonyl halide (–SO₂X), if followed by treatment with a halogen source |
These transformations are significant for introducing new functionalities and altering the electronic properties of the molecule.
Reduction Reactions
Reduction of the thioformyl group can lead to the formation of a thiol or a methyl group, depending on the reducing agent employed.
| Reducing Agent | Resulting Functional Group |
| Sodium borohydride (NaBH₄) | Thiol (–CH₂SH) |
| Wolff-Kishner or Clemmensen Reduction | Methyl group (–CH₃) |
These reductive processes are fundamental in synthetic pathways that require the conversion of the thioformyl moiety into a less oxidized state.
Nucleophilic Additions and Condensations
The carbon atom of the thioformyl group is electrophilic and thus susceptible to nucleophilic attack. This reactivity allows for a range of condensation reactions. For instance, condensation reactions involving active methylene (B1212753) compounds are common for formyl and thioformyl groups. niscpr.res.inmdpi.com
| Nucleophile | Reaction Type | Product Type |
| Grignard reagents (R-MgX) | Nucleophilic Addition | Secondary thiol |
| Organolithium reagents (R-Li) | Nucleophilic Addition | Secondary thiol |
| Wittig reagents (Ph₃P=CHR) | Wittig Reaction | Substituted alkene |
| Amines (R-NH₂) | Condensation | Imine or enamine |
These reactions are pivotal for carbon-carbon and carbon-heteroatom bond formation, enabling the extension of the molecular framework.
Aromatic Ring Functionalization
The aromatic ring of this compound can be functionalized through various substitution reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The existing substituents on the phenyl ring of this compound, the thioformyl group and the methyl 2-oxo-2-acetate group, will direct incoming electrophiles. Both are generally considered deactivating and meta-directing groups.
| Reaction | Reagents | Typical Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-(3-nitro-4-thioformylphenyl)-2-oxoacetate |
| Halogenation | Br₂, FeBr₃ | Methyl 2-(3-bromo-4-thioformylphenyl)-2-oxoacetate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 2-(3-acyl-4-thioformylphenyl)-2-oxoacetate |
The regioselectivity of these reactions is dictated by the electronic nature of the existing substituents.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. baranlab.orguwindsor.ca While the thioformyl group is not a classical powerful DMG, under specific conditions, it might direct lithiation to one of its ortho positions. The adjacent ester functionality could also potentially influence the regioselectivity of metalation. harvard.edu
| Reagent System | Intermediate | Potential Product after Electrophilic Quench (E+) |
| 1. n-BuLi, THF, -78 °C | Ortho-lithiated species | Ortho-substituted product |
| 2. Electrophile (e.g., MeI) | Methyl 2-(2-methyl-4-thioformylphenyl)-2-oxoacetate |
The success and regiochemical outcome of DoM strategies are highly dependent on the specific directing group, base, solvent, and temperature used. baranlab.orgharvard.edu
Synthetic Applications and Derivatization Pathways
Utilization as Building Blocks in Multi-Step Organic Syntheses
The reactivity of the α-keto ester and thioformyl (B1219250) functionalities allows Methyl 2-oxo-2-(4-thioformylphenyl)acetate to serve as a versatile building block in multi-step organic syntheses. The α-keto ester moiety can participate in a variety of transformations, including nucleophilic additions to the ketone, ester hydrolysis or transesterification, and reactions involving the active methylene (B1212753) group. mdpi.com Concurrently, the thioformyl group, an analogue of an aldehyde, can undergo reactions typical of thiocarbonyl compounds.
A plausible synthetic route to the title compound involves the thionation of its corresponding aldehyde precursor, methyl 2-(4-formylphenyl)-2-oxoacetate. Thionating agents such as Lawesson's reagent are commonly employed for the conversion of carbonyls to thiocarbonyls. nih.gov The mechanism of thionation with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide that interacts with the carbonyl group to form a thiaoxaphosphetane intermediate, which then yields the thiocarbonyl compound. nih.gov
Once synthesized, this compound can be utilized in various multi-step sequences. For example, the thioformyl group can be converted into a variety of sulfur-containing heterocycles, while the α-keto ester can be transformed into other functional groups, as detailed in the subsequent sections. This dual reactivity makes it a strategic starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Preparation of Novel Chemical Scaffolds and Molecular Architectures
The thioformyl group of this compound is a key handle for the construction of novel heterocyclic scaffolds. Thiocarbonyl compounds are known precursors to a wide range of sulfur-containing heterocycles. rsc.orgresearchgate.net For instance, condensation reactions with α-haloketones can lead to the formation of thiazole (B1198619) rings. Similarly, reactions with hydrazines or hydroxylamine (B1172632) can yield thiadiazoles or thiadiazines, respectively.
The presence of the α-keto ester further expands the possibilities for creating diverse molecular architectures. This group can participate in intramolecular cyclization reactions, or it can be modified prior to or after the cyclization of the thioformyl group. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then participate in cyclization reactions to form lactones or other heterocyclic systems. The synthesis of pyrimidine-2-thiones and their subsequent transformation into condensed heterocyclic systems like thiazolo[3,2-a]pyrimidines has been documented, showcasing the utility of thiocarbonyl-containing building blocks in generating complex scaffolds. nih.gov
Below is a table illustrating potential heterocyclic scaffolds that could be synthesized from this compound:
| Reactant(s) | Resulting Heterocyclic Scaffold |
| α-Haloketone | Thiazole |
| Hydrazine derivatives | 1,3,4-Thiadiazine |
| Hydroxylamine | 1,2,4-Thiadiazine |
| Amidines | Pyrimidine-thione |
| Active methylene compounds | Thiophene (B33073) derivatives |
These examples highlight the potential of this compound as a precursor for a diverse library of heterocyclic compounds.
Synthesis of Analogues with Modified Phenyl Substituents
The synthesis of analogues of this compound with various substituents on the phenyl ring allows for the fine-tuning of its chemical and physical properties. The introduction of electron-donating or electron-withdrawing groups can influence the reactivity of both the thioformyl and the α-keto ester moieties.
Direct electrophilic aromatic substitution on the phenyl ring of the title compound is expected to be challenging. The oxo-acetyl group is a deactivating group, directing incoming electrophiles to the meta position. libretexts.org The thioformyl group is also anticipated to be deactivating. Therefore, a more practical approach would involve the synthesis of the target molecule from already substituted benzene (B151609) derivatives. For example, a substituted toluene (B28343) could be oxidized to the corresponding benzoic acid, which can then be elaborated to introduce the α-keto ester and finally the thioformyl group.
The directing effects of substituents in electrophilic aromatic substitution are well-established. masterorganicchemistry.combyjus.com Activating groups, such as alkyl or alkoxy groups, generally direct incoming electrophiles to the ortho and para positions, while deactivating groups, such as nitro or cyano groups, direct to the meta position. libretexts.org By choosing the appropriately substituted starting material, a wide range of analogues can be synthesized.
The following table provides examples of substituted starting materials and the potential resulting analogues:
| Starting Material | Potential Analogue |
| 4-Methyl-1-bromobenzene | Methyl 2-(4-methyl-2-thioformylphenyl)-2-oxoacetate |
| 4-Methoxy-1-bromobenzene | Methyl 2-(4-methoxy-2-thioformylphenyl)-2-oxoacetate |
| 1-Bromo-4-nitrobenzene | Methyl 2-(4-nitro-2-thioformylphenyl)-2-oxoacetate |
Exploration of Stereoselective Transformations for Chiral Derivatives
The α-keto group in this compound provides an opportunity for stereoselective transformations to generate chiral derivatives, particularly chiral α-hydroxy esters. These chiral building blocks are of significant interest in the synthesis of pharmaceuticals and other biologically active molecules.
The stereoselective reduction of α-keto esters is a well-established method for producing enantiomerically enriched α-hydroxy esters. nih.gov This can be achieved through various methods, including the use of chiral reducing agents or biocatalysis. Ketoreductase (KRED) enzymes, for example, have been shown to be highly effective in the stereoselective reduction of α-keto esters, often with high diastereomeric and enantiomeric excess. alaska.eduacs.org The choice of enzyme can often dictate the stereochemical outcome, allowing for access to different stereoisomers. alaska.edu
Chemical methods for stereoselective reduction often employ chiral borohydride (B1222165) reagents or catalytic asymmetric hydrogenation. The Saksena-Evans reduction, for instance, allows for the diastereoselective reduction of β-hydroxy ketones to either syn- or anti-1,3-diols, depending on the reagents used, and similar principles can be applied to the stereoselective reduction of α-keto esters. youtube.com
The potential stereoselective reduction of this compound is depicted in the following table:
| Reduction Method | Potential Chiral Product |
| Ketoreductase (KRED) | (R)- or (S)-Methyl 2-hydroxy-2-(4-thioformylphenyl)acetate |
| Chiral borohydride reagent | Enantiomerically enriched Methyl 2-hydroxy-2-(4-thioformylphenyl)acetate |
| Catalytic asymmetric hydrogenation | Enantiomerically enriched Methyl 2-hydroxy-2-(4-thioformylphenyl)acetate |
Application in Ligand Design for Catalysis
Sulfur-containing organic compounds are widely used as ligands in transition metal catalysis. nih.govalfa-chemistry.com The sulfur atom in these ligands can act as a soft donor, forming stable complexes with a variety of metal centers. alfa-chemistry.com The thioformyl group in this compound, or more likely, its derivatives, could serve as a coordination site for a metal catalyst.
The title compound can be envisioned as a precursor for more complex ligand structures. For instance, the thioformyl group could be reacted with amines to form thioamides or with other nucleophiles to generate multidentate ligands. The presence of the ester functionality provides a handle for further modification, such as linking the ligand to a solid support or introducing additional donor atoms. The development of chiral sulfur-containing ligands is of particular importance for asymmetric catalysis. snnu.edu.cn
The potential of sulfur-containing ligands in catalysis is vast, with applications in cross-coupling reactions, hydrogenations, and polymerizations. mdpi.comnih.gov By derivatizing this compound, it may be possible to create novel ligands with unique steric and electronic properties, leading to the development of new and more efficient catalytic systems.
Green Chemistry Approaches in Synthesis
Development of Environmentally Benign Synthetic Routes
The pursuit of greener synthetic routes for Methyl 2-oxo-2-(4-thioformylphenyl)acetate is centered on minimizing the environmental impact of the chemical process. Key areas of development include the move away from traditional, often hazardous, organic solvents.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant leap forward in green synthesis. By eliminating the solvent, these methods reduce volatile organic compound (VOC) emissions, simplify purification processes, and can lead to improved reaction kinetics. Research into the synthesis of related α-keto esters has shown that reactions can be effectively carried out by grinding the reactants together, sometimes with the aid of a catalyst, at ambient or slightly elevated temperatures. This approach is being explored for the synthesis of this compound, with the potential to dramatically decrease the environmental footprint of its production.
Use of Green Solvents (e.g., Deep Eutectic Solvents)
When a solvent is necessary, the focus shifts to "green" alternatives that are less toxic, biodegradable, and derived from renewable resources. magtech.com.cn Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for a wide range of organic reactions. magtech.com.cnresearchgate.net DESs are mixtures of two or more components that, when combined in a specific molar ratio, have a melting point significantly lower than that of the individual components. magtech.com.cn
For the synthesis of compounds analogous to this compound, DESs composed of choline (B1196258) chloride (a readily available and biodegradable quaternary ammonium (B1175870) salt) and a hydrogen bond donor like urea (B33335) or glycerol (B35011) have been successfully employed. researchgate.netnih.gov These solvents not only act as the reaction medium but can also play a catalytic role, enhancing reaction rates and selectivity. mdpi.comrsc.org The use of DESs in the synthesis of this compound is an active area of investigation, with studies focusing on optimizing the DES composition and reaction conditions to maximize yield and purity. researchgate.net
| Deep Eutectic Solvent Component | Type | Advantages | Relevant Research |
| Choline Chloride | Hydrogen Bond Acceptor | Low cost, low toxicity, biodegradable | researchgate.netnih.gov |
| Urea | Hydrogen Bond Donor | Inexpensive, readily available | researchgate.netmdpi.com |
| Glycerol | Hydrogen Bond Donor | Renewable resource, biodegradable | nih.gov |
| Acetic Acid | Hydrogen Bond Donor | Can act as a catalyst | mdpi.com |
Atom Economy and Reaction Efficiency Improvements
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste. Research into the synthesis of this compound is focused on designing reaction pathways that maximize the incorporation of all reactant atoms into the final product. mdpi.com This often involves the use of catalytic rather than stoichiometric reagents and the development of one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel, minimizing intermediate isolation and purification steps.
Catalyst Recyclability and Sustainability
Catalysts are crucial for improving reaction rates and selectivity. In the context of green chemistry, the focus is on developing catalysts that are not only efficient but also recyclable and derived from sustainable sources. For the synthesis of this compound, heterogeneous catalysts are being explored. These catalysts are in a different phase from the reaction mixture, allowing for easy separation and reuse, which reduces waste and cost. Furthermore, there is a growing interest in biocatalysis, using enzymes to carry out specific transformations under mild conditions, and in catalysts based on abundant and non-toxic metals.
Reduction of Waste Generation and Energy Consumption
A holistic approach to green synthesis involves minimizing waste generation and energy consumption throughout the entire process. mdpi.com The adoption of solvent-free conditions and the use of recyclable catalysts are significant steps towards waste reduction. Additionally, synthetic routes are being redesigned to be shorter and more efficient, further minimizing by-product formation.
Energy consumption is another critical factor. The use of microwave irradiation as an alternative energy source is being investigated. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. Furthermore, conducting reactions at ambient temperature and pressure, whenever possible, contributes to a more energy-efficient and safer process.
Future Research Directions and Perspectives
Exploration of Undiscovered Reactivity Profiles
The unique combination of a thioformyl (B1219250) group and an α-ketoester in Methyl 2-oxo-2-(4-thioformylphenyl)acetate presents a fascinating playground for discovering new chemical reactions. The electron-withdrawing nature of the α-ketoester can influence the reactivity of the thioformyl group, and vice versa. Future research should systematically investigate the reactivity of this molecule under various conditions.
Potential Areas of Investigation:
Cycloaddition Reactions: The thioformyl group can potentially act as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the synthesis of novel heterocyclic compounds.
Nucleophilic Addition: The electrophilic carbon of the thioformyl group is susceptible to attack by a wide range of nucleophiles. A systematic study with different classes of nucleophiles could reveal novel reaction pathways.
Oxidation and Reduction Chemistry: The selective oxidation or reduction of the thioformyl and keto groups, both individually and concurrently, could lead to a diverse array of new molecules with interesting properties.
Cross-Coupling Reactions: The aromatic ring provides a handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.
Development of Advanced Catalytic Systems for Synthesis
Efficient and selective synthesis is paramount for the exploration and application of any new compound. The development of advanced catalytic systems for the synthesis of this compound and its derivatives is a critical area for future research.
Key Research Goals:
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of this compound would be highly valuable, particularly for applications in medicinal chemistry and materials science where stereochemistry is crucial.
Novel Catalytic Methodologies: Exploring new catalytic bond-forming strategies, such as C-H activation or photoredox catalysis, could provide more direct and sustainable routes to this class of molecules.
Mechanistic Studies: Detailed mechanistic investigations of the catalytic reactions will be essential for optimizing reaction conditions and designing more efficient and selective catalysts.
Integration with Flow Chemistry and Automated Synthesis
Modern chemical synthesis is increasingly benefiting from the adoption of continuous flow and automated technologies. nih.govresearchgate.netcore.ac.uksyrris.comumontreal.ca These approaches offer numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. syrris.com
Future research in this area should focus on:
Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of this compound would enable its production on a larger scale and with greater control over reaction parameters. nih.govresearchgate.netcore.ac.uk
Automated Library Synthesis: Integrating flow chemistry with automated platforms would allow for the rapid synthesis of a library of derivatives with diverse functional groups. syrris.com This high-throughput approach would be invaluable for screening for biological activity or desirable material properties.
In-line Analysis and Optimization: The incorporation of real-time analytical techniques into the flow system would enable rapid reaction optimization and quality control.
Design of Next-Generation Molecular Architectures Incorporating the Thioformylphenyl-α-Ketoester Moiety
The unique electronic and structural features of the thioformylphenyl-α-ketoester moiety make it an attractive building block for the design of new and functional molecular architectures.
Potential Applications and Research Directions:
Polymer Chemistry: The incorporation of this moiety into polymer backbones or as pendant groups could lead to new materials with interesting optical, electronic, or self-assembly properties.
Supramolecular Chemistry: The functional groups present in the molecule could be exploited for the construction of complex supramolecular assemblies through non-covalent interactions.
Medicinal Chemistry: The thioformyl and α-ketoester groups are known to interact with biological targets. The design and synthesis of more complex molecules incorporating this scaffold could lead to the discovery of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
